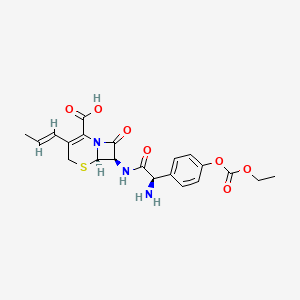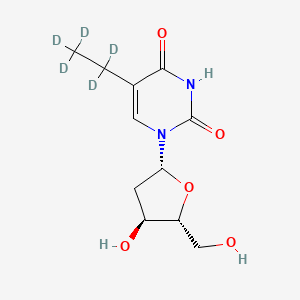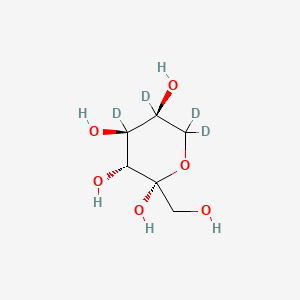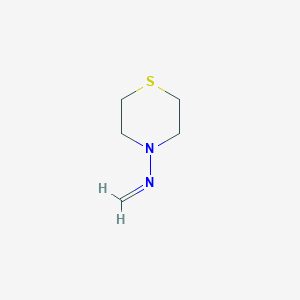
N-thiomorpholin-4-ylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-thiomorpholin-4-ylmethanimine is an organic compound with the molecular formula C5H10N2S It is a heterocyclic compound containing a thiomorpholine ring, which is a six-membered ring with one sulfur atom and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-thiomorpholin-4-ylmethanimine typically involves the reaction of thiomorpholine with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the imine bond. The general reaction scheme is as follows:
Thiomorpholine+Formaldehyde→this compound
The reaction is usually conducted in an aqueous medium with a catalytic amount of acid, such as hydrochloric acid, to promote the formation of the imine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thiomorpholine and formaldehyde to a reactor, maintaining the reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-thiomorpholin-4-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
N-thiomorpholin-4-ylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-thiomorpholin-4-ylmethanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
N-thiomorpholin-4-ylmethanimine can be compared with other similar compounds, such as:
N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines: These compounds have similar structural features but differ in their substituents and reactivity.
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine:
The uniqueness of this compound lies in its specific imine functionality and the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H10N2S |
|---|---|
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
N-thiomorpholin-4-ylmethanimine |
InChI |
InChI=1S/C5H10N2S/c1-6-7-2-4-8-5-3-7/h1-5H2 |
Clave InChI |
SIQLBECYLIDITA-UHFFFAOYSA-N |
SMILES canónico |
C=NN1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
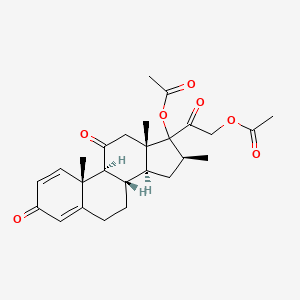
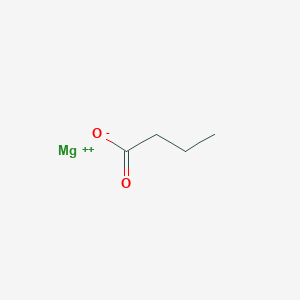

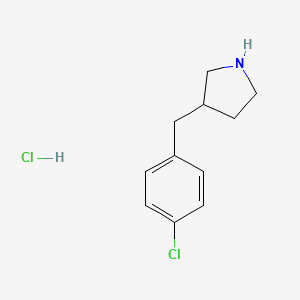

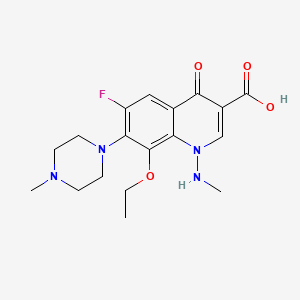

![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
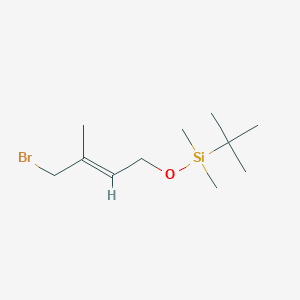
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
